molecular formula C13H17NO5 B1631797 (R)-N-Acetyl-3,4-dimethoxyphenylalanine

(R)-N-Acetyl-3,4-dimethoxyphenylalanine

Número de catálogo: B1631797
Peso molecular: 267.28 g/mol
Clave InChI: CDJLVVKXGZXTPW-SNVBAGLBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-N-Acetyl-3,4-dimethoxyphenylalanine is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

1.1 Intermediate for L-DOPA Production

One of the primary applications of (R)-N-acetyl-3,4-dimethoxyphenylalanine is as an intermediate in the synthesis of L-DOPA (levodopa), a critical medication for treating Parkinson's disease. The compound can be enzymatically converted to 3-(3,4-dimethoxyphenyl)-L-alanine through the action of acylase enzymes derived from Aspergillus oryzae . This process allows for a more efficient and selective production of L-DOPA, which is essential for managing symptoms of Parkinson's disease.

1.2 Synthesis of Rasagiline

This compound has also been utilized in the resolution of racemic 1-aminoindan to produce optically pure (R)-1-aminoindan, which is a precursor for rasagiline, a selective MAO-B inhibitor used in Parkinson's disease treatment . The compound acts as a resolving agent, facilitating the separation of enantiomers during synthesis.

Asymmetric Synthesis

2.1 Resolving Agent

This compound serves as a resolving agent in various asymmetric synthesis processes. For example, it has been employed to resolve racemic mixtures into their enantiomerically pure forms, enhancing the efficacy and selectivity of pharmaceutical compounds . This application is particularly valuable in the production of drugs where chirality plays a crucial role in their biological activity.

Case Studies

3.1 Enzymatic Resolution Case Study

A notable case study involved the enzymatic resolution of racemic 1-aminoindan using this compound as a resolving agent. The study demonstrated that this approach yielded high enantiomeric purity and efficiency in synthesizing the desired compound . The methodology involved careful control of reaction conditions to optimize yield and selectivity.

3.2 Synthesis of Isoquinoline Derivatives

In another study, this compound was treated with phosphorus oxychloride (POCl₃) to produce 3,4-dihydroisoquinoline derivatives without racemization . This highlights the compound's versatility in synthetic pathways and its potential to facilitate complex chemical transformations while maintaining stereochemical integrity.

Summary Table of Applications

Application Description Reference
L-DOPA Production Intermediate for synthesizing L-DOPA via enzymatic conversion
Rasagiline Synthesis Resolving agent for producing optically pure (R)-1-aminoindan
Asymmetric Synthesis Used to resolve racemic mixtures into enantiomerically pure forms
Isoquinoline Derivatives Facilitates synthesis without racemization

Análisis De Reacciones Químicas

Enzymatic Resolution of Racemic Mixtures

(R)-N-Acetyl-3,4-dimethoxyphenylalanine is produced via stereospecific enzymatic deacetylation of racemic N-acetyl-DL-3,4-dimethoxyphenylalanine using acylase from Aspergillus oryzae. This enzyme selectively hydrolyzes the L-enantiomer, leaving the (R)-D-form unreacted .

Key Conditions

ParameterValue/RangeImpact on Reaction
pH6.8–7.5 (adjusted with NH₃)Maintains enzyme activity; facilitates product isolation via ammonium salt formation .
Cobaltous ions (Co²⁺)10⁻⁴–5×10⁻² MEnhances enzymatic activity and reaction rate .
Enzyme SourceTaka-Diastase (mixed A. oryzae enzymes)Provides optimal acylase activity; 3–8% (w/w) enzyme/substrate ratio achieves >90% resolution in 22–60 hours .

Outcome : The (R)-enantiomer remains as N-acetyl-3,4-dimethoxyphenylalanine-D, separable via crystallization or chromatography .

Demethylation to 3,4-Dihydroxyphenylalanine (L-DOPA)

The dimethoxy groups of this compound are cleaved under acidic conditions to yield L-DOPA, a critical Parkinson’s disease therapeutic .

Reaction Pathway

  • Ether Cleavage : Reflux with 48% HBr removes methoxy groups, converting dimethoxy to dihydroxy .

  • Deacetylation : Simultaneous hydrolysis of the acetyl group under acidic conditions releases free L-DOPA .

Optimized Conditions

  • Temperature: 100–120°C (reflux)

  • Acid: Excess HBr or HCl (48% aqueous)

  • Yield: >85% (reported for L-enantiomer) .

Racemization During Amidation

This compound undergoes racemization when subjected to uronium-based coupling agents (e.g., TBTU) with strong bases like DIPEA or DBU .

Critical Factors

  • Base Strength : Bases with pKₐ >9 (e.g., DIPEA) promote azlactone intermediate formation, leading to racemization (L:D ratio up to 40:60) .

  • Mitigation : Weak bases (e.g., pyridine, pKₐ <7) retain stereochemical integrity (L:D ratio 93:7) .

Experimental Data

BasepKₐL:D RatioYield (%)
Pyridine5.293:740
DIPEA10.840:6065
DBU12.030:7070

Methylation of Phenolic Groups

The dimethoxy groups are introduced via O-methylation of precursor dihydroxy compounds using dimethyl sulfate under basic conditions .

Procedure

  • Substrate: D-α-methyl-3,4-dihydroxyphenylalanine triacetate

  • Reagents: Dimethyl sulfate (4 eq.), KOH (4 N)

  • Temperature: 25°C

  • Outcome: Methylation of hydroxyl groups to methoxy with >90% efficiency .

Stability and Isolation

  • pH-Dependent Solubility : At pH >8.5, the compound forms water-soluble ammonium salts, enabling purification via crystallization at neutral pH .

  • Optical Rotation Monitoring : Reaction completion is tracked via polarimetry; optical rotation stabilizes at constant values (e.g., [α]₅₈₉ = +12° for L-form) .

Propiedades

Fórmula molecular

C13H17NO5

Peso molecular

267.28 g/mol

Nombre IUPAC

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C13H17NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-5,7,10H,6H2,1-3H3,(H,14,15)(H,16,17)/t10-/m1/s1

Clave InChI

CDJLVVKXGZXTPW-SNVBAGLBSA-N

SMILES

CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O

SMILES isomérico

CC(=O)N[C@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O

SMILES canónico

CC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O

Pictogramas

Irritant

Secuencia

X

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.